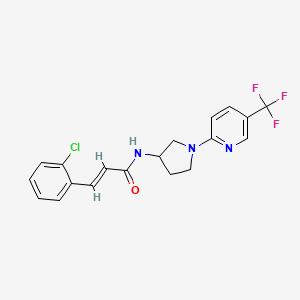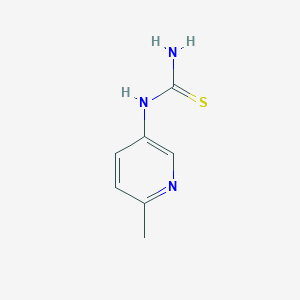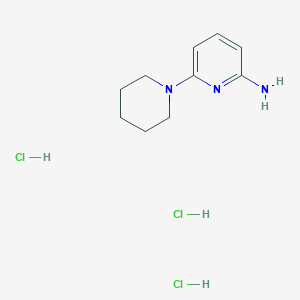![molecular formula C20H21ClN4O3S2 B2797357 (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1291487-01-8](/img/structure/B2797357.png)
(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic molecule with the molecular formula C20H23ClN6O3S. It has an average mass of 462.953 Da and a monoisotopic mass of 462.124084 Da .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a piperazine ring, a thiophene ring, a pyrazole ring, and a sulfonyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved through Mannich reactions. These compounds find applications across various disease states, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, piperazine derivatives are explored for potential treatments in Parkinson’s and Alzheimer’s diseases, as well as in antibiotic drugs .
Antibacterial Activity
The title compound, (3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone , exhibits promising antibacterial activity. Its synthesis involves a four-step protocol, with the 1,2,4-triazole derivative prepared using a simple and efficient procedure. Further studies on its antibacterial properties could contribute to novel drug development .
Anti-Inflammatory and Analgesic Potential
While not directly studied for anti-inflammatory or analgesic effects, similar piperazine derivatives have demonstrated these properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities. Further investigation into the title compound’s effects in these areas could be valuable .
Antiviral Research
Although specific antiviral studies on this compound are lacking, it’s worth exploring its potential in this field. Similar derivatives have been investigated for antiviral activity, and further assays could reveal its efficacy against viral pathogens .
Other Applications
Consider exploring the compound’s effects on other disease states, such as neurodegenerative disorders (Parkinson’s, Alzheimer’s), psychiatric conditions, and even its potential as a psychoactive substance. However, additional research is necessary to validate these applications .
Safety and Hazards
properties
IUPAC Name |
[3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-6-4-3-5-16(17)21/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUABZDXLTWFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)
![3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797279.png)
![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)
![(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2797283.png)
triazin-4-one](/img/structure/B2797285.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)
![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)



